Monensin
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Overview
Description
Monensin is a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. It is widely used in veterinary medicine, particularly in ruminant animal feeds, due to its ability to improve feed efficiency and control coccidiosis, a parasitic disease affecting the intestinal tracts of animals . This compound was first described in 1967 and has since become a crucial tool in animal husbandry .
Mechanism of Action
Target of Action
Monensin, a polyether antibiotic isolated from Streptomyces cinnamonensis , primarily targets monovalent cations such as lithium (Li+), sodium (Na+), potassium (K+), rubidium (Rb+), silver (Ag+), and thallium (Tl+) . It also targets the PI3K/AKT signaling pathway in neuroblastoma cells .
Mode of Action
This compound forms complexes with these monovalent cations and transports them across lipid membranes of cells in an electroneutral manner . This ion transport plays a crucial role as an Na+/H+ antiporter . This compound disrupts ionic gradients, leading to alterations in cellular physiology . In neuroblastoma cells, this compound regulates cell proliferation via the PI3K/AKT signaling pathway .
Biochemical Pathways
This compound affects the PI3K/AKT signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to antiproliferative effects . This compound also disrupts ionic gradients, which can lead to alterations in various cellular functions .
Pharmacokinetics
The pharmacokinetics of this compound, including half-life, apparent volume of distribution, total body clearance, systemic bioavailability, and tissue residues, have been studied in broiler chickens . The drug was given by intracrop and intravenous routes in a single dose of 40 mg/kg body weight . .
Result of Action
This compound exerts antiproliferative effects by inducing cell death and reducing androgen receptor mRNA and protein in prostate cancer cells . It also induces oxidative stress in prostate cancer cells . In neuroblastoma cells, this compound regulates cell proliferation via the PI3K/AKT signaling pathway .
Action Environment
This compound is widely used in ruminant animal feeds and has been shown to improve feed efficiency and performance by altering ruminal fermentation dynamics . Environmental factors such as diet composition and gut microbiota may influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Monensin plays a crucial role in biochemical reactions by acting as an ionophore. It selectively complexes with and transports monovalent cations such as sodium (Na+), potassium (K+), and lithium (Li+) across lipid membranes . This transport is electroneutral, meaning it does not depolarize the membrane. This compound interacts with various enzymes and proteins, including those involved in ion transport and cellular homeostasis. For example, it acts as an Na+/H+ antiporter, exchanging sodium ions for protons across the membrane .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It induces cell death by autophagy in certain cancer cell lines, such as renal cell carcinoma cells, by disrupting mitochondrial membrane potential and activating autophagy pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits matrix metalloproteinase 7 (MMP7) expression, which is involved in cancer metastasis . Additionally, this compound influences erythrocyte volume and hemoglobin concentration, demonstrating its impact on cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming complexes with monovalent cations and transporting them across lipid membranes . This ionophoric activity disrupts ionic gradients, leading to changes in cellular homeostasis and function. This compound’s ability to transport sodium ions through the membrane in both electrogenic and electroneutral manners explains its antibacterial properties . It also affects the Na+/K+ ion balance, which is crucial for maintaining cellular function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound influences the temporal dynamics of the rumen microbiome in cattle, affecting microbial composition and diversity at different stages of feeding . This compound’s stability and degradation over time can impact its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to changes in rumen fermentation and metabolic responses in dairy cows .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In beef cattle, this compound supplementation has been shown to improve feed efficiency and growth performance at specific dosages . High doses of this compound can lead to toxic effects, such as cardiac failure and muscle stiffness in horses . The optimal dosage range for this compound in cattle is typically between 19 to 24 mg/kg, which balances efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. It modulates rumen fermentation by altering the relative abundance of functional genes involved in lipid and amino acid metabolism . This compound also affects the metabolism of linoleic acid and amino acids, reducing their degradation and enhancing feed efficiency in cattle . Additionally, this compound influences purine metabolism in bacteria, which can impact bacterial growth and virulence .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its ionophoric activity. It facilitates the transport of monovalent cations across lipid membranes, affecting ionic gradients and cellular homeostasis . This compound’s distribution within the body can also impact its efficacy and toxicity. For example, this compound has been detected in surface water, indicating its potential environmental impact and distribution beyond the target organisms .
Subcellular Localization
This compound’s subcellular localization is primarily within lipid membranes, where it forms complexes with monovalent cations and facilitates their transport . It does not significantly alter the subcellular localization of other proteins, such as the androgen receptor in prostate cancer cells . This compound can affect the localization and function of lysosomal hydrolases, indicating its broader impact on cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monensin can be synthesized through a series of complex organic reactions. The first total synthesis of this compound was reported in 1979 by Kishi et al.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces cinnamonensis. The fermentation broth is adjusted to a pH between 8.0 and 10.0 using sodium hydroxide, converting the this compound into its sodium salt form. Calcium carbonate is then added, and the mixture is filtered to obtain the this compound premix. This method reduces the use of solvents, shortens preparation time, and decreases production costs .
Chemical Reactions Analysis
Monensin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially changing its ionophoric properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified biological activities .
Scientific Research Applications
Monensin has a wide range of scientific research applications:
Biology: It is used to investigate cellular processes involving ion gradients and membrane potentials.
Medicine: this compound has shown potential as an antimicrobial agent against various pathogens, including bacteria, viruses, fungi, and parasites.
Comparison with Similar Compounds
Valinomycin: A neutral ionophore known for its ability to transport potassium ions across cell membranes.
Gramicidin: A quasi-ionophore that forms channels in cell membranes, allowing the passage of ions.
Narasin: Another polyether antibiotic with similar ionophoric properties but different structural features.
Monensin’s unique structure and broad spectrum of activity make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
17090-79-8 |
---|---|
Molecular Formula |
C36H62O11 |
Molecular Weight |
670.9 g/mol |
IUPAC Name |
4-[(2S)-2-[(5S)-5-ethyl-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |
InChI |
InChI=1S/C36H62O11/c1-10-34(31-20(3)16-26(43-31)28-19(2)15-21(4)36(41,18-37)46-28)12-11-27(44-34)33(8)13-14-35(47-33)17-25(38)22(5)30(45-35)23(6)29(42-9)24(7)32(39)40/h19-31,37-38,41H,10-18H2,1-9H3,(H,39,40)/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35?,36-/m0/s1 |
InChI Key |
GAOZTHIDHYLHMS-SJOFMCCUSA-N |
Isomeric SMILES |
CC[C@]1(CCC(O1)[C@@]2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC([C@@](O5)(CO)O)C)C)C |
SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C |
Appearance |
Solid powder |
Color/Form |
Crystals |
melting_point |
MP: 103-105 °C /Monensin monohydrate/ |
17090-79-8 22373-78-0 |
|
physical_description |
Solid; [Merck Index] |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
22373-78-0 (sodium salt) |
shelf_life |
Stable under recommended storage conditions. /Monensin sodium salt/ |
solubility |
Slightly soluble in water Very soluble in organic solvents Soluble in nonpolar organic solvents |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Coban Monensin Monensin A Sodium Complex Monensin Monosodium Salt Monensin Sodium Monensin-A-Sodium Complex Rumensin |
vapor_pressure |
5.2X10-23 mm Hg at 25 °C (est) |
Origin of Product |
United States |
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